molecular formula C20H19N7O B5498761 N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide

N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide

Cat. No. B5498761
M. Wt: 373.4 g/mol
InChI Key: IDDNTAQKNZKPRZ-INIZCTEOSA-N
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Description

“N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This class of compounds has received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrimidine derivative . This core is often seen in compounds with significant biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the formation of such compounds often involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used to synthesize pyrimidine derivatives and their condensed analogs .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For instance, some related compounds have been reported as yellow solids with melting points in the range of 141142 °C to 287–288 °C .

Mechanism of Action

These pyrimidine derivatives exert their biological potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The potential of pyrimidine derivatives is still not exhausted, and the progress in high-throughput biological screening technologies provides almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

properties

IUPAC Name

(2S)-2-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-27-20-15(12-23-27)19(25-18(26-20)14-8-5-9-22-11-14)24-16(17(21)28)10-13-6-3-2-4-7-13/h2-9,11-12,16H,10H2,1H3,(H2,21,28)(H,24,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNTAQKNZKPRZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC(CC3=CC=CC=C3)C(=O)N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=NC(=C2C=N1)N[C@@H](CC3=CC=CC=C3)C(=O)N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide

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